molecular formula C21H41N3O B5630863 1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine

1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine

Cat. No. B5630863
M. Wt: 351.6 g/mol
InChI Key: CKMMINOZVAQDPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" often involves multi-step organic reactions. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated the construction of complex structures through cyclization and other reactions. This approach may provide insights into the synthesis of the compound by highlighting the methodologies for assembling such intricate molecular architectures (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as cyclohexyl-containing molecules, has been elucidated through crystallographic studies. For instance, the crystal structures of certain cyclohexylsulfanyl-nitro-buta-dienyl piperidine and morpholine derivatives have been determined, revealing the conformations of the cyclohexyl and heterocyclic rings. Such studies provide valuable information on the preferred conformations and spatial arrangements of the cyclohexyl and piperidinamine components in complex molecules (Aydinli et al., 2010).

Chemical Reactions and Properties

Compounds containing piperidine, morpholine, and cyclohexyl groups are involved in various chemical reactions. For example, the rearrangement of ethyl bromopyruvate with cyclohexenyl piperidine, pyrrolidine, and morpholine to afford tetrahydroindole derivatives illustrates the reactivity of such structures. This information can be useful in understanding the chemical behavior and potential reactivity of "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" (Mamedov et al., 2019).

Physical Properties Analysis

The physical properties of complex organic molecules are influenced by their molecular structure. For example, the study of cyclohexane, piperidine, and morpholine using X-ray diffraction and molecular simulations provided insights into their structure and interactions. Such analyses are crucial for understanding the physical characteristics, like melting points, boiling points, and solubility, of "1-(cyclohexylmethyl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-3-piperidinamine" (Gontrani et al., 2008).

properties

IUPAC Name

1-(cyclohexylmethyl)-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O/c1-21(2,18-23-11-13-25-14-12-23)17-22-20-9-6-10-24(16-20)15-19-7-4-3-5-8-19/h19-20,22H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMMINOZVAQDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCN(C1)CC2CCCCC2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)piperidin-3-amine

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